molecular formula C21H22N2O5S B3507876 N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3507876
M. Wt: 414.5 g/mol
InChI Key: GCKVVPHRPDNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a furan ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.

    Coupling with the Sulfonamide: The furan-2-ylmethyl intermediate is then coupled with a sulfonamide derivative under appropriate conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Acylation: The resulting intermediate is then acylated with an acyl chloride or anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the sulfonamide.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-FURAN-2-YLMETHYL-2-(4-METHOXY-PHENYL)-ACETAMIDE: This compound shares the furan-2-ylmethyl and phenyl groups but lacks the sulfonamide moiety.

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound features a furan ring and a hydrazide group, making it structurally similar but functionally different.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both the furan ring and the sulfonamide moiety, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-16-10-11-19(27-2)20(13-16)29(25,26)23(17-7-4-3-5-8-17)15-21(24)22-14-18-9-6-12-28-18/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKVVPHRPDNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE

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